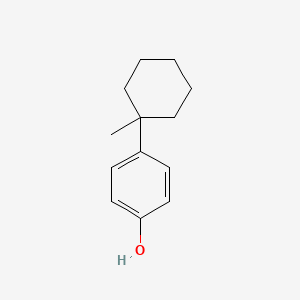

4-(1-Methylcyclohexyl)phenol

Overview

Description

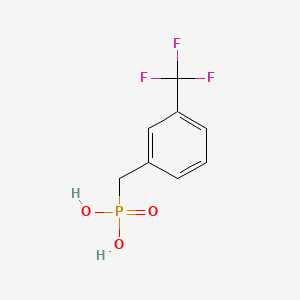

4-(1-Methylcyclohexyl)phenol is a chemical compound with the linear formula C13H18O . It’s a derivative of phenol where a methylcyclohexyl group is attached to the phenol ring .

Molecular Structure Analysis

The 4-(1-Methylcyclohexyl)phenol molecule contains a total of 36 bonds. There are 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

Phenols are colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . They are readily soluble in water due to their ability to form hydrogen bonding .Scientific Research Applications

1. Synthesis and Chemical Reactions

Cycloalkylation of Phenol

The cycloalkylation of phenol with 1-methylcyclohexene, using phosphoric acid-impregnated zeolite, results in the synthesis of 4(1-methylcycloalkyl)phenols. This process achieves high yields (up to 89.6% of the theoretical value) and is crucial for producing specific phenolic compounds (Rasulov et al., 2007).

Reactivity in Schiff Bases

Investigation of Schiff bases, including compounds structurally related to 4-(1-Methylcyclohexyl)phenol, shows their potential in prototropy and radical scavenging activities. These properties are significant for applications in pharmaceuticals and the food industry (Kaştaş et al., 2017).

2. Environmental and Biological Applications

Degradation of Environmental Contaminants

Sphingomonas xenophaga Bayram utilizes 4-(1-methylcyclohexyl)phenol isomers as growth substrates. This bacterium plays a role in degrading environmental contaminants like nonylphenol, highlighting its importance in environmental bioremediation (Gabriel et al., 2005).

Bioremediation by Microorganisms

The consortium of Arthrospira maxima and Chlorella vulgaris effectively removes 4-nonylphenol (similar to 4-(1-Methylcyclohexyl)phenol) from water. This consortium demonstrates significant potential in the biotransformation and removal of phenolic environmental pollutants (López-Pacheco et al., 2019).

3. Material Science and Chemistry

- Extraction of Rubidium: 4-Tert-butyl-2-(α-methylbenzyl)phenol, structurally related to 4-(1-Methylcyclohexyl)phenol, is used in the extraction of rubidium from brine sources. This compound shows efficiency and selectivity in the extraction process, important in resource recovery and material science (Wang et al., 2015).

Mechanism of Action

properties

IUPAC Name |

4-(1-methylcyclohexyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-13(9-3-2-4-10-13)11-5-7-12(14)8-6-11/h5-8,14H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQFNJRFWDXINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515006 | |

| Record name | 4-(1-Methylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Methylcyclohexyl)phenol | |

CAS RN |

14962-20-0 | |

| Record name | 4-(1-Methylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B3047853.png)

![Methyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3047855.png)